molecular formula C22H26N2O3S B2561671 N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide CAS No. 954679-52-8

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide

Cat. No.: B2561671
CAS No.: 954679-52-8
M. Wt: 398.52
InChI Key: TYRLOFVEZBIONF-UHFFFAOYSA-N
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Description

N-(2-Tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide is a synthetic tetrahydroisoquinoline derivative of significant interest in medicinal chemistry and drug discovery research. This compound is structurally characterized by a tetrahydroisoquinoline core, a toluenesulfonamide (tosyl) group at the 2-position, and a cyclopentanecarboxamide moiety at the 7-position. This specific molecular architecture, featuring multiple functional groups, makes it a valuable intermediate for the synthesis of more complex molecules and a potential pharmacophore for biological evaluation. Tetrahydroisoquinoline derivatives are a well-studied class of compounds known to exhibit a broad spectrum of pharmacological activities. Specifically, structurally related N-tosyl-1,2,3,4-tetrahydroisoquinoline analogs have demonstrated notable cytotoxic effects against various human cancer cell lines, including HuCCA-1 (cholangiocarcinoma), A-549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and MOLT-3 (lymphoblastic leukemia) . The presence of the tosyl group on the nitrogen atom is a critical feature that has been explored in the design of such bioactive molecules . The structure-activity relationship (SAR) of this chemotype can be investigated through quantitative structure-activity relationship (QSAR) studies, which for similar compounds have identified molecular descriptors such as the total symmetry index, 3D-MoRSE signals, and the 3D Petitjean index as key factors influencing cytotoxic potency . Furthermore, the cyclopentanecarboxamide substituent contributes to the molecule's overall lipophilicity and steric profile, which are crucial parameters for optimizing membrane permeability and target binding. Researchers utilize this compound primarily as a key synthetic intermediate or a lead compound for the development of novel therapeutic agents, enzyme inhibitors, and chemical probes. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c1-16-6-10-21(11-7-16)28(26,27)24-13-12-17-8-9-20(14-19(17)15-24)23-22(25)18-4-2-3-5-18/h6-11,14,18H,2-5,12-13,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRLOFVEZBIONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide typically involves the following steps:

    Formation of the tetrahydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where an arylamine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.

    Introduction of the tosyl group: The tetrahydroisoquinoline derivative is then reacted with tosyl chloride in the presence of a base such as pyridine to introduce the tosyl group.

    Attachment of the cyclopentanecarboxamide group: The final step involves the reaction of the tosylated tetrahydroisoquinoline with cyclopentanecarboxylic acid or its derivatives under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.

    Reduction: The compound can be reduced to form dihydro or fully hydrogenated derivatives.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as selenium dioxide or hydrogen peroxide can be used under controlled conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to substitute the tosyl group.

Major Products Formed

    Oxidation: Isoquinoline derivatives.

    Reduction: Dihydro or fully hydrogenated tetrahydroisoquinoline derivatives.

    Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety is known to interact with various enzymes and receptors, modulating their activity. The tosyl group and cyclopentanecarboxamide moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide

Replacing the tosyl group with an acetyl moiety reduces steric hindrance and alters electronic properties. The acetyl group is less electron-withdrawing than tosyl, which may impact hydrogen-bonding interactions in biological targets.

N-(2-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide

This compound substitutes the tosyl group with a thiophene-2-carbonyl moiety and replaces the cyclopentane with a cyclopropane ring. Safety data for this analog emphasize precautions against heat and ignition sources, suggesting sensitivity to decomposition .

Variations in the Carboxamide Moiety

Pyrrolo[3,2-b]quinolones

These compounds, synthesized via Winterfeldt oxidation of 2-tosyl-1,2,3,4-tetrahydro-γ-carbolines, share structural motifs with the target compound but feature fused pyrroloquinoline cores. Yields for these derivatives range from 36–60% under harsh ozonolysis conditions, compared to milder methods (NaOH/DMF, air) achieving >80% yields for related scaffolds . The tetrahydroisoquinoline framework in the target compound may offer superior synthetic flexibility compared to fused heterocycles.

Key Observations :

  • The target compound’s 2-tosyl group aligns with substrates used in high-yielding Winterfeldt oxidations (>80% under optimized conditions), suggesting efficient scalability .
  • Harsh ozonolysis methods for related compounds result in moderate yields, highlighting the advantage of milder protocols for analogs .

Structural and Functional Implications

  • Electron-Withdrawing Groups : The tosyl group’s sulfonyl moiety enhances stability and may improve binding to hydrophobic pockets in enzymes, compared to acetyl or thiophene-carbonyl groups .
  • Ring Size Effects: Cyclopentane’s larger size vs.
  • Safety and Stability : The thiophene-carbonyl analog’s sensitivity to heat underscores the importance of substituent choice in industrial handling .

Biological Activity

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. This compound has gained attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Synthesis

The compound is characterized by the following molecular formula: C20H22N2O3SC_{20}H_{22}N_{2}O_{3}S. Its synthesis typically involves the Pictet-Spengler reaction, which is a well-established method for constructing tetrahydroisoquinoline scaffolds. This reaction involves the condensation of an N-aralkylsulfonamide with s-trioxane, catalyzed by a Preyssler heteropolyacid supported on silica (PASiO2), yielding the desired product with excellent yields.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It modulates enzyme or receptor activity, which can lead to various pharmacological effects. For instance, in anti-cancer applications, this compound may inhibit key enzymes involved in cell proliferation and survival pathways .

Cytotoxicity

Research has demonstrated that N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl) derivatives exhibit notable cytotoxic effects against various cancer cell lines. For example:

  • MOLT-3 Cells : The compound displayed significant cytotoxicity with an IC₅₀ value of 1.23 μM.
  • HepG2 Cells : Another derivative exhibited an IC₅₀ of 22.70 μM, which is lower than the reference drug etoposide .

These findings suggest that these compounds could serve as promising lead pharmacophores for further development in cancer therapy.

Structure-Activity Relationship (SAR)

A quantitative structure–activity relationship (QSAR) study indicated that certain molecular descriptors significantly correlate with the observed cytotoxicities. The total symmetry index (Gu), 3D-MoRSE (Mor31v and Mor32u), and 3D Petitjean index (PJI3) were identified as critical factors influencing the biological activity of these compounds .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaNotable Activity
N-sulfonyl-1,2,3,4-tetrahydroisoquinolinesC₁₉H₂₃N₂O₃SCytotoxicity against various cell lines
N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepinesC₂₀H₂₄N₂O₄SAntimicrobial properties
N-sulfonyl-1,2,3,4,5,6-hexahydrobenzazocineC₂₁H₂₆N₂O₄SPotential neuroprotective effects

The unique cyclopentanecarboxamide moiety in N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl) distinguishes it from other tetrahydroisoquinoline derivatives and contributes to its distinct chemical and biological properties.

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